molecular formula C5H11Br2NO2 B13605875 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide

Cat. No.: B13605875
M. Wt: 276.95 g/mol
InChI Key: YDZUAPWNTVHTQH-UHFFFAOYSA-N
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Description

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is a chemical compound with the molecular formula C5H11Br2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with methanamine in the presence of hydrobromic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents like dichloromethane or ethanol

    Catalysts: Acidic catalysts such as hydrobromic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted dioxolane derivatives.

    Oxidation: Production of aldehydes or carboxylic acids.

    Reduction: Generation of alcohols or amines.

Scientific Research Applications

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is utilized in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-1,3-dioxolane
  • Bromoacetaldehyde ethylene acetal

Comparison

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. Compared to similar compounds like 2-bromomethyl-1,3-dioxolane, it offers additional functionalization possibilities and broader utility in research and industrial applications.

Properties

Molecular Formula

C5H11Br2NO2

Molecular Weight

276.95 g/mol

IUPAC Name

[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine;hydrobromide

InChI

InChI=1S/C5H10BrNO2.BrH/c6-3-5(4-7)8-1-2-9-5;/h1-4,7H2;1H

InChI Key

YDZUAPWNTVHTQH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CN)CBr.Br

Origin of Product

United States

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